Methyl benzofuran-3-carboxylate
Overview
Description
Methyl benzofuran-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Methyl benzofuran-3-carboxylate is a derivative of benzofuran with a methoxy group and a carboxylate group attached to the furan ring.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest due to their potential applications. For instance, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives was achieved through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, using KHSO4 as a catalyst under ultrasound irradiation conditions . Another study reported the synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones via the ultrasound-assisted Rap–Stoermer reaction of 3-chloroacetyl-9-methyl-9H-carbazole with salicylaldehydes, indicating the versatility of benzofuran synthesis methods .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex, with various substituents influencing the overall geometry. For example, in the case of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, the structures were confirmed using (1)H-NMR spectra and, for some compounds, X-ray crystallography . The title compound in another study, 2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, showed that the methyl group of the methylsulfanyl substituent is almost perpendicular to the plane of the benzofuran fragment, highlighting the three-dimensional nature of these molecules .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids is one such reaction that leads to the construction of benzofuran-3(2H)-one scaffolds with a quaternary center, demonstrating the chemical reactivity of the benzofuran core .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For instance, the intermolecular O—H⋯O hydrogen bonds in 2-(6,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid link the molecules into centrosymmetric dimers, which are further packed into stacks along the a-axis by C—H⋯π interactions . Such interactions can affect the compound's solubility, melting point, and other physical properties.
Relevant Case Studies
Several studies have explored the potential applications of benzofuran derivatives. For example, selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives were tested for antimicrobial activity against various microorganisms, indicating their potential use in medical applications . Another study synthesized 3-substituted-benzofuran-2-carboxylic esters and evaluated them as ischemic cell death inhibitors, with some compounds showing significant potency, suggesting their potential in therapeutic applications .
Scientific Research Applications
1. Antimicrobial Agents
- Summary of Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
- Methods of Application : The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity . 3-Methanone-6-substituted-benzofuran derivatives were synthesized and evaluated for their in vitro antibacterial activities against E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa .
- Results or Outcomes : The results showed that benzofuran derivatives have potent antibacterial activity .
2. Treatment of Asthma and Rheumatism
- Summary of Application : The total synthesis of the naturally occurring demethoxy-egonol, a congener of which is used in the treatment of asthma and rheumatism .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results showed that the naturally occurring demethoxy-egonol has potential in the treatment of asthma and rheumatism .
3. Anti-hepatitis C Virus Activity
- Summary of Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results showed that the novel macrocyclic benzofuran compound has potential in the treatment of hepatitis C .
4. Anticancer Agents
- Summary of Application : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results showed that the novel scaffold compounds of benzothiophene and benzofuran have potential as anticancer agents .
5. Treatment of Cardiovascular Diseases
- Summary of Application : Benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, reduce sinus node autonomy, and has a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results showed that benzofuran derivatives have potential in the treatment of cardiovascular diseases .
6. Antifungal and Antiprotozoal Agents
- Summary of Application : Benzofuran derivatives exhibit significant activity including antifungal and antiprotozoal .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results showed that benzofuran derivatives have potential as antifungal and antiprotozoal agents .
7. Anti-inflammatory and Anticonvulsant Agents
- Summary of Application : Benzofuran derivatives have shown anti-inflammatory and anticonvulsant activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results showed that benzofuran derivatives have potential as anti-inflammatory and anticonvulsant agents .
8. Antioxidant and Antidiabetic Agents
- Summary of Application : Benzofuran derivatives have shown antioxidant and antidiabetic activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The results showed that benzofuran derivatives have potential as antioxidant and antidiabetic agents .
properties
IUPAC Name |
methyl 1-benzofuran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZWEVLMFYQKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269655 | |
Record name | 3-Benzofurancarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl benzofuran-3-carboxylate | |
CAS RN |
4687-24-5 | |
Record name | 3-Benzofurancarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4687-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzofurancarboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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